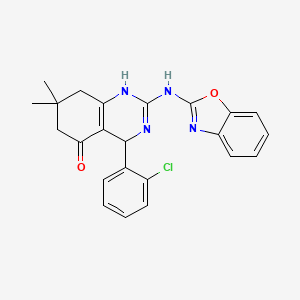
2-(1,3-benzoxazol-2-ylamino)-4-(2-chlorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-benzoxazol-2-ylamino)-4-(2-chlorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a benzoxazole moiety and a chlorophenyl group, contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-ylamino)-4-(2-chlorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Step 1: Formation of the benzoxazole ring through cyclization reactions.
Step 2: Introduction of the chlorophenyl group via substitution reactions.
Step 3: Assembly of the quinazolinone core through condensation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization may be employed for purification.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzoxazol-2-ylamino)-4-(2-chlorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Introduction of new substituents through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1,3-benzoxazol-2-ylamino)-4-(2-chlorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and proteins.
Pathways: Signal transduction pathways, metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzoxazol-2-ylamino)-4-phenylquinazolin-5(1H)-one
- 2-(1,3-benzoxazol-2-ylamino)-4-(2-methylphenyl)-quinazolin-5(1H)-one
Uniqueness
The uniqueness of 2-(1,3-benzoxazol-2-ylamino)-4-(2-chlorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Biological Activity
The compound 2-(1,3-benzoxazol-2-ylamino)-4-(2-chlorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C23H21ClN4O2. Its structure features a benzoxazole moiety and a tetrahydroquinazolinone core, which are significant for its chemical reactivity and biological interactions. The presence of a 2-chlorophenyl group and dimethyl substituents enhances its pharmacological potential.
Biological Activity
Research indicates that compounds related to this structure exhibit various biological activities, including:
- Anticancer Activity : Similar compounds have shown efficacy against multiple cancer cell lines. For instance, derivatives of benzoxazole have demonstrated cytotoxic effects on breast cancer (MCF-7), lung cancer (A549), and colorectal cancer (HCT-116) cells .
- Antimicrobial Properties : Some derivatives have been tested against bacterial strains such as Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative), revealing varying degrees of antimicrobial activity .
- Antituberculotic and Antimalarial Activities : Certain benzoxazole derivatives have also been reported to possess antituberculotic and antimalarial properties .
The biological activity of this compound is believed to stem from its interaction with specific biological targets. Preliminary studies suggest that it may inhibit enzymes involved in cell proliferation or interfere with signaling pathways critical for cancer progression. Techniques such as enzyme inhibition assays and cell viability tests are employed to elucidate these mechanisms.
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observations |
|---|---|---|
| Anticancer | 2-(1,3-benzothiazol-2-ylamino)-4-(4-fluorophenyl)-7-methylquinazolinone | Effective against various cancer cell lines |
| Antimicrobial | 4-(2-chlorophenyl)-6-methyl-2-thioxoquinazolinone | Limited activity against selected bacteria |
| Antituberculotic | Benzoxazole derivatives | Effective in inhibiting Mycobacterium tuberculosis |
| Antimalarial | Various benzoxazole derivatives | Notable activity against malaria parasites |
Case Studies
- Cytotoxicity Assays : A study evaluated the cytotoxic effects of several benzoxazole derivatives on human cancer cell lines using the WST-1 assay. The results indicated that certain modifications to the benzoxazole structure significantly enhanced cytotoxicity against MCF-7 cells .
- Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of 3-(2-benzoxazol-5-yl)alanine derivatives against model strains. The minimal inhibitory concentrations (MIC) were determined for various compounds, revealing that only a subset exhibited substantial antibacterial activity .
Properties
Molecular Formula |
C23H21ClN4O2 |
|---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylamino)-4-(2-chlorophenyl)-7,7-dimethyl-1,4,6,8-tetrahydroquinazolin-5-one |
InChI |
InChI=1S/C23H21ClN4O2/c1-23(2)11-16-19(17(29)12-23)20(13-7-3-4-8-14(13)24)27-21(25-16)28-22-26-15-9-5-6-10-18(15)30-22/h3-10,20H,11-12H2,1-2H3,(H2,25,26,27,28) |
InChI Key |
MBMNAAZTSJKXFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N=C(N2)NC3=NC4=CC=CC=C4O3)C5=CC=CC=C5Cl)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















